

4-(2-Aminoethoxy)benzoic acid hydrochloride

CAS number and molecular formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Aminoethoxy)benzoic acid hydrochloride

Cat. No.: B1318452

[Get Quote](#)

An In-depth Technical Guide to 4-(2-Aminoethoxy)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)benzoic acid hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and a primary amine, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

Detailed experimental data for **4-(2-Aminoethoxy)benzoic acid hydrochloride** is not widely available in public literature. The following table summarizes its key identifiers and includes predicted data for some physicochemical properties.

Property	Value	Source
CAS Number	1050208-10-0	N/A
Molecular Formula	C ₉ H ₁₂ ClNO ₃	N/A
Molecular Weight	217.65 g/mol	N/A
Monoisotopic Mass	181.0739 Da (free base)	[1]
Predicted XlogP	-1.2 (free base)	[1]
Hazard Statement	Irritant. May cause skin, eye, and respiratory irritation.	[2]

Spectral Data

Experimentally obtained spectral data for **4-(2-Aminoethoxy)benzoic acid hydrochloride** are not readily available. However, predicted mass spectrometry data for the free base is available.

Technique	Predicted Data (for free base, C ₉ H ₁₁ NO ₃)
Mass Spectrometry	[M+H] ⁺ : 182.08118, [M+Na] ⁺ : 204.06312, [M-H] ⁻ : 180.06662

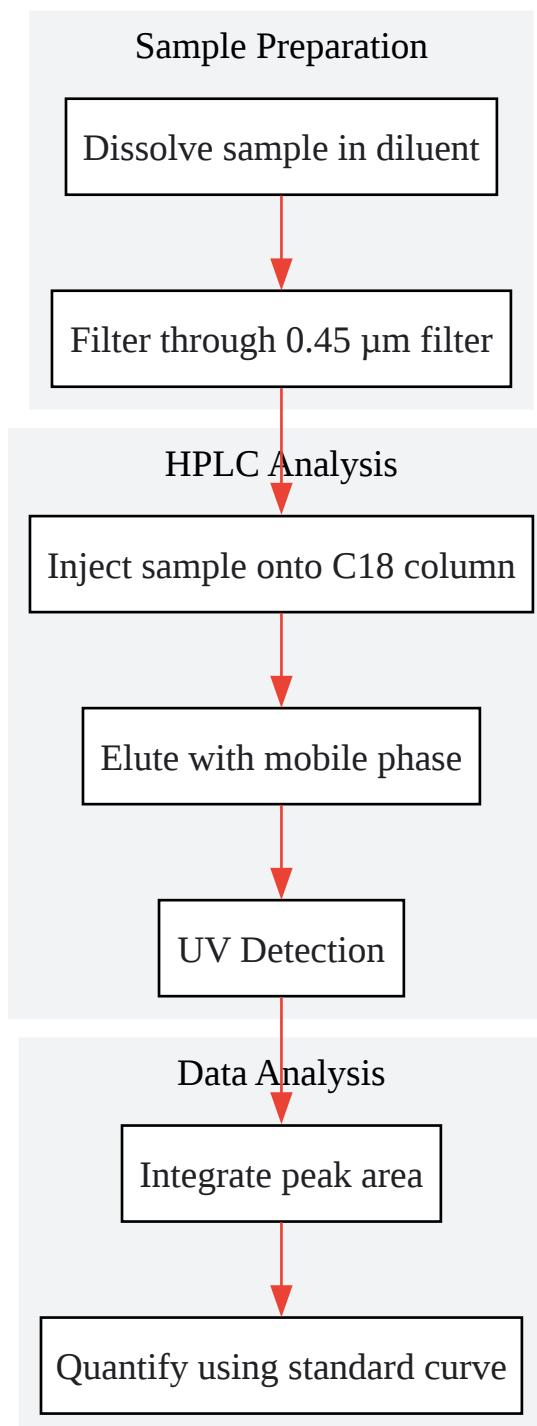
Experimental Protocols

Synthesis of **4-(2-Aminoethoxy)benzoic acid hydrochloride**

A detailed, validated protocol for the synthesis of **4-(2-Aminoethoxy)benzoic acid hydrochloride** is not publicly available. However, a general synthetic approach can be adapted from the synthesis of similar compounds, such as 4-(2-(Dimethylamino)ethoxy)benzoic acid^[3]. The proposed two-step synthesis involves a Williamson ether synthesis followed by the hydrolysis of a nitrile intermediate.

Step 1: Williamson Ether Synthesis of 4-(2-Aminoethoxy)benzonitrile

This step involves the alkylation of 4-hydroxybenzonitrile with a protected 2-aminoethyl halide, followed by deprotection.


- Materials: 4-Hydroxybenzonitrile, a suitable N-protected 2-chloroethylamine (e.g., N-(2-chloroethyl)phthalimide), a base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).
- Procedure:
 - Dissolve 4-hydroxybenzonitrile and the N-protected 2-chloroethylamine in the chosen solvent in a round-bottom flask.
 - Add the base to the mixture.
 - Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture and filter to remove inorganic salts.
 - Remove the solvent under reduced pressure.
 - The resulting crude product is then subjected to deprotection (e.g., hydrazinolysis for a phthalimide protecting group) to yield 4-(2-aminoethoxy)benzonitrile.

Step 2: Hydrolysis to 4-(2-Aminoethoxy)benzoic acid and Salt Formation

This step involves the hydrolysis of the nitrile group to a carboxylic acid, followed by the formation of the hydrochloride salt.

- Materials: 4-(2-Aminoethoxy)benzonitrile, a strong base (e.g., sodium hydroxide), water, and hydrochloric acid.
- Procedure:
 - Dissolve the 4-(2-aminoethoxy)benzonitrile in an aqueous solution of the strong base.
 - Heat the mixture to reflux to facilitate the hydrolysis of the nitrile to the corresponding carboxylate salt.

- Monitor the reaction for completion.
- After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid. This will protonate the carboxylate to form the carboxylic acid and also form the hydrochloride salt of the primary amine.
- The product, **4-(2-Aminoethoxy)benzoic acid hydrochloride**, will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold water, and dry.
- Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-(2-aminoethoxy)benzoic acid hydrochloride (C9H11NO3) [pubchemlite.lcsb.uni.lu]
- 2. capotchem.cn [capotchem.cn]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-(2-Aminoethoxy)benzoic acid hydrochloride CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318452#4-2-aminoethoxy-benzoic-acid-hydrochloride-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com